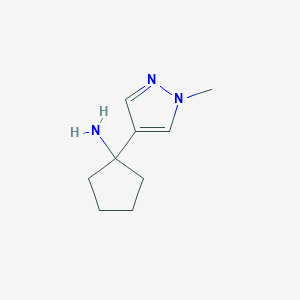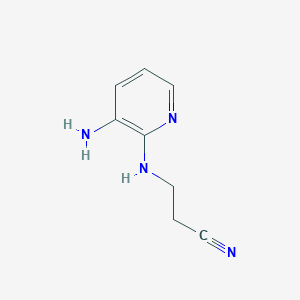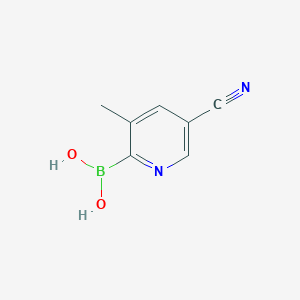![molecular formula C9H6N2O B11918186 1h-Indeno[5,6-c][1,2,5]oxadiazole CAS No. 213611-25-7](/img/structure/B11918186.png)
1h-Indeno[5,6-c][1,2,5]oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indeno[5,6-c][1,2,5]oxadiazole is a heterocyclic compound featuring a fused ring system that includes an indene moiety and an oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indeno[5,6-c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with nitrile oxides, leading to the formation of the oxadiazole ring through a cycloaddition reaction . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 1H-Indeno[5,6-c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism by which 1H-Indeno[5,6-c][1,2,5]oxadiazole exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to alterations in cellular pathways. These interactions can result in biological activities such as enzyme inhibition, receptor modulation, and changes in gene expression .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different regioisomeric properties.
1,3,4-Oxadiazole: Known for its broad range of chemical and biological activities.
1,2,3-Oxadiazole: Less commonly studied but still of interest in certain applications.
Uniqueness: 1H-Indeno[5,6-c][1,2,5]oxadiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other oxadiazole isomers may not be as effective .
Properties
CAS No. |
213611-25-7 |
|---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1H-cyclopenta[f][2,1,3]benzoxadiazole |
InChI |
InChI=1S/C9H6N2O/c1-2-6-4-8-9(11-12-10-8)5-7(6)3-1/h1-5,10H |
InChI Key |
OEVJCBLPVWARGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=NONC3=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


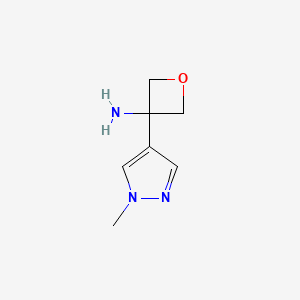
![4-(Methylsulfanyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11918112.png)
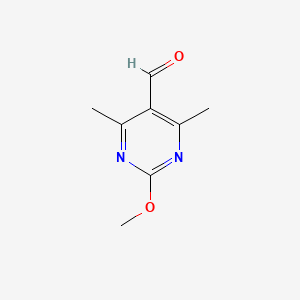
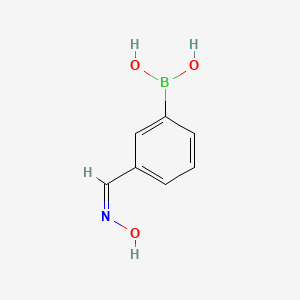


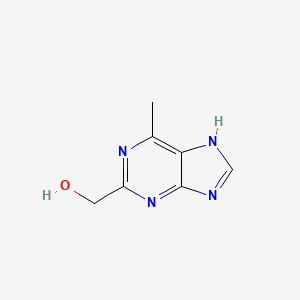
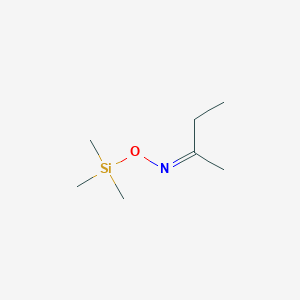
![(5R)-7-Oxa-1-azaspiro[4.4]nonane-2,6-dione](/img/structure/B11918165.png)

